molecular formula C5H12N2O B1590560 1-Aminopiperidin-4-OL CAS No. 79414-82-7

1-Aminopiperidin-4-OL

Cat. No. B1590560
CAS RN: 79414-82-7
M. Wt: 116.16 g/mol
InChI Key: KEHRVXCBFSPWOH-UHFFFAOYSA-N
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Description

1-Aminopiperidin-4-OL is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol .


Molecular Structure Analysis

The InChI code for 1-Aminopiperidin-4-OL is 1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2. This indicates that the molecule consists of a piperidine ring with an amino group at the 1-position and a hydroxyl group at the 4-position.


Physical And Chemical Properties Analysis

1-Aminopiperidin-4-OL is a liquid at room temperature .

Scientific Research Applications

Drug Metabolism Insights

Research on 4-Aminopiperidines, closely related to 1-Aminopiperidin-4-OL, reveals their extensive metabolism by cytochrome P450s, particularly CYP3A4. Studies provide molecular and quantum mechanical insights into the N-dealkylation reaction catalyzed by CYP3A4, suggesting the importance of molecular interactions within the active site for drug design. This understanding aids in optimizing drug metabolism for therapeutic agents (Hao Sun & D. Scott, 2011).

Polymer Science and Gene Delivery

Poly(β-amino esters) incorporating piperidine and its derivatives, including structures similar to 1-Aminopiperidin-4-OL, have been synthesized and characterized for their potential in gene delivery. These polymers exhibit noncytotoxic properties and can form complexes with DNA, offering a promising approach for safe and effective gene transfection (David M. Lynn & R. Langer, 2000).

Receptor Antagonism

4-Amino-N-arylpiperidines, a category that includes derivatives of 1-Aminopiperidin-4-OL, have been identified as effective bioisosteres for N-arylpiperazines in dihydropyridine NPY1 receptor antagonists. This demonstrates their utility in developing therapeutics targeting specific receptors (Guanglin Luo et al., 2004).

Synthetic Chemistry and Drug Design

1-Aminopiperidin-4-OL and its derivatives play a critical role in synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. Their applications range from facilitating diastereoselective syntheses of hydroxypiperidin-2-ones to acting as central components in the design of novel integrin antagonists and other pharmacologically active compounds. These studies underscore the versatility of 1-Aminopiperidin-4-OL derivatives in drug discovery and development (Hon Wai Lam et al., 2005; M. Ishikawa et al., 2006).

Safety And Hazards

1-Aminopiperidin-4-OL is classified under the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-aminopiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHRVXCBFSPWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478062
Record name 1-AMINOPIPERIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopiperidin-4-OL

CAS RN

79414-82-7
Record name 1-AMINOPIPERIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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